molecular formula C13H20N2O2 B2766129 2-CYCLOPENTYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE CAS No. 1421509-41-2

2-CYCLOPENTYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE

Cat. No.: B2766129
CAS No.: 1421509-41-2
M. Wt: 236.315
InChI Key: ZRTKZJYDFJWTSD-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a cyclopentyl group, an isoxazole ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPENTYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE typically involves the formation of the isoxazole ring followed by the attachment of the cyclopentyl and acetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of acids, bases, or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopentyl-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CYCLOPENTYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects . The cyclopentyl and acetamide groups further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide: Unique due to its specific combination of functional groups.

    N-(5-methylisoxazol-3-yl)malonamide: Similar structure but different functional groups and properties.

    N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide: Another isoxazole derivative with distinct biological activities.

Uniqueness

2-Cyclopentyl-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide stands out due to its unique combination of a cyclopentyl group, an isoxazole ring, and an acetamide moiety, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-cyclopentyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10-8-12(17-15-10)6-7-14-13(16)9-11-4-2-3-5-11/h8,11H,2-7,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTKZJYDFJWTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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